molecular formula C9H8ClFO2 B14032565 3-Chloro-2-ethoxy-6-fluorobenzaldehyde

3-Chloro-2-ethoxy-6-fluorobenzaldehyde

Cat. No.: B14032565
M. Wt: 202.61 g/mol
InChI Key: NQCOUKUURUSDLO-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxy-6-fluorobenzaldehyde is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a derivative of benzaldehyde, featuring chlorine, ethoxy, and fluorine substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethoxy-6-fluorobenzaldehyde typically involves the chlorination, ethoxylation, and fluorination of benzaldehyde derivatives. One common method includes the reaction of 2-ethoxy-6-fluorobenzaldehyde with a chlorinating agent under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethoxy-6-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-2-ethoxy-6-fluorobenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethoxy-6-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-ethoxy-6-fluorobenzaldehyde is unique due to its specific combination of chlorine, ethoxy, and fluorine substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research studies .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

3-chloro-2-ethoxy-6-fluorobenzaldehyde

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9-6(5-12)8(11)4-3-7(9)10/h3-5H,2H2,1H3

InChI Key

NQCOUKUURUSDLO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1C=O)F)Cl

Origin of Product

United States

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